Structural Uniqueness: 3,4,5-Triethoxybenzamide vs. Morpholine and Dinitrophenyl Analog Substitution
The target molecule uniquely incorporates a 3,4,5-triethoxybenzoyl group. The closest commercially available analogs replace this with a morpholine ring [(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone] or a 3,5-dinitrophenyl group [(3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone] [REFS-1, REFS-2]. These changes introduce distinct electronic (strongly electron-withdrawing NO2 groups) and hydrogen-bonding (morpholine oxygen) profiles vs. the phenylamino/triethoxy combination, creating a unique interaction landscape for the target compound.
| Evidence Dimension | Molecular structure/substitution pattern |
|---|---|
| Target Compound Data | N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine |
| Comparator Or Baseline | Analog 1: (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone; Analog 2: (3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone |
| Quantified Difference | Discrete structural differences at the N-phenylamino and triethoxybenzamide positions. |
| Conditions | N/A |
Why This Matters
This structural differentiation means the compound occupies a unique region of chemical space for screening that is not covered by its commercially available analogs, potentially leading to novel selectivity profiles.
